

# Troubleshooting low drug absorption in nasal delivery studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Impel     |           |
| Cat. No.:            | B12776733 | Get Quote |

# Technical Support Center: Nasal Drug Delivery Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low drug absorption in nasal delivery studies.

# Frequently Asked Questions (FAQs) & Troubleshooting Guide Category 1: Formulation-Related Issues

Question: We are observing very low and variable bioavailability with our drug. What are the most likely formulation-related causes?

Answer: Low and variable bioavailability in nasal drug delivery can often be attributed to several formulation factors. The primary aspects to investigate are the drug's solubility and stability within the formulation, the formulation's pH and viscosity, and its mucoadhesive properties. Poor solubility can limit the amount of drug available for absorption, while inappropriate pH can affect both drug ionization and nasal mucosal irritation. Furthermore, if the formulation is not retained in the nasal cavity long enough for absorption to occur, bioavailability will be compromised.

### Troubleshooting & Optimization





Question: How does the viscosity of our nasal spray formulation impact drug absorption?

Answer: The viscosity of your formulation plays a critical role in the residence time of the drug in the nasal cavity. A formulation with low viscosity may be cleared too quickly via mucociliary clearance, reducing the time available for absorption. Conversely, a very high viscosity can hinder the diffusion of the drug from the formulation to the mucosal surface, also leading to decreased absorption.[1] An optimal, moderate viscosity is therefore crucial. The effect of viscosity can also be dependent on the type of delivery device used.[2]

Question: Our drug has poor aqueous solubility. What strategies can we employ to improve its concentration in a liquid nasal formulation?

Answer: For drugs with low water solubility, several strategies can be used to increase their concentration in a nasal formulation. These include the use of solubilizers such as cosolvents or surfactants, adjusting the pH of the formulation to ionize the drug, and employing complexation agents like cyclodextrins.[3] Another effective approach is to incorporate the drug into a carrier nanosystem, such as a nanoemulsion or nanosuspension.[1] For some molecules, creating a more soluble prodrug that converts to the active parent drug in the nasal cavity is also a viable option.[3]

Question: We want to include a permeation enhancer in our formulation. What are the options and what kind of improvement can we expect?

Answer: Permeation enhancers can significantly improve the transport of drugs across the nasal epithelium, especially for large molecules or those with poor permeability. Common enhancers include surfactants, bile salts, fatty acids, and polymers like chitosan and its derivatives. These agents can work by various mechanisms, including the transient opening of tight junctions between epithelial cells.[4][5] The magnitude of improvement is dependent on the specific drug, the enhancer used, and its concentration.

### **Category 2: Physiological and Anatomical Barriers**

Question: What is mucociliary clearance and how can we mitigate its effect on drug absorption?

Answer: Mucociliary clearance is a primary defense mechanism of the nasal cavity, where a layer of mucus traps inhaled particles and is continuously moved towards the nasopharynx by

### Troubleshooting & Optimization





the beating of cilia.[6] This rapid clearance, with the mucus layer being renewed approximately every 15-20 minutes, can significantly reduce the residence time of a drug formulation in the nasal cavity, thereby limiting absorption.[7] To mitigate this, mucoadhesive polymers such as chitosan, cellulose derivatives, or poloxamers can be included in the formulation.[1] These polymers interact with the mucus layer, increasing the formulation's residence time and allowing for more prolonged contact with the absorptive mucosal surface.

Question: Could enzymatic degradation in the nasal cavity be reducing the bioavailability of our peptide/protein therapeutic?

Answer: Yes, the nasal mucosa contains various metabolic enzymes, including peptidases, that can degrade peptide and protein-based drugs, reducing the amount of active drug available for absorption.[7] Strategies to overcome this include co-formulating the drug with enzyme inhibitors, modifying the drug's structure to be less susceptible to enzymatic cleavage, or encapsulating the drug in a protective carrier system like nanoparticles.

Question: We are seeing inconsistent results in our in vivo rodent studies. Could this be related to the administration technique?

Answer: Inconsistent results in rodent studies are frequently linked to the administration technique. The small volume of the rodent nasal cavity requires precise dosing.[8] Factors such as the volume administered per nostril, the position of the animal's head during and after administration, and ensuring the dose is delivered to coincide with inspiration can all impact the deposition and subsequent absorption of the drug.[1] Variability can also arise from improper placement of the pipette tip, which may cause injury, or if the animal sneezes and expels a portion of the dose.[1]

### **Category 3: Device and Administration-Related Issues**

Question: How do the droplet size and spray pattern of our nasal spray affect drug absorption?

Answer: The droplet size distribution and spray pattern are critical parameters for effective nasal drug delivery. Droplets that are too large may be rapidly cleared from the nose, while those that are too small (< 9 microns) may be inhaled into the lungs, bypassing the intended absorption site.[6][9] The spray pattern determines the area of the nasal mucosa covered by



the formulation. A narrow spray may lead to localized deposition and rapid clearance, whereas a broad, even spray pattern ensures wider coverage of the absorptive surfaces.

Question: We are observing batch-to-batch variability in our in vitro spray characterization tests. What could be the cause?

Answer: Batch-to-batch variability in spray characteristics can stem from inconsistencies in the formulation, such as viscosity or surface tension, or from the nasal spray device itself. The actuation parameters, including the force and velocity of actuation, can significantly impact droplet size and spray pattern.[10] It is crucial to use an automated actuation station for testing to ensure these parameters are controlled and reproducible.[7] Variability in the device components, such as the nozzle orifice, can also lead to inconsistent performance.

### **Quantitative Data Tables**

Table 1: Effect of Formulation Viscosity on Nasal Absorption of Acyclovir in Rats

| Dextran Concentration (%) | Formulation<br>Viscosity (mPa·s) | Mean Residence<br>Time in Nasal<br>Cavity (min) | AUC <sub>0–120</sub> (ng·h/mL) |
|---------------------------|----------------------------------|-------------------------------------------------|--------------------------------|
| 0 (Control)               | 1.1                              | 10.2                                            | 185.3                          |
| 1                         | 2.5                              | 16.5                                            | 188.4                          |
| 5                         | 12.4                             | 24.1                                            | 264.1                          |
| 10                        | 35.8                             | 32.7                                            | 114.6                          |

Data adapted from

Furubayashi et al.,

Drug Metab

Pharmacokinet, 2007.

[11]

Table 2: Effect of Alkylsaccharide Permeation Enhancer (Intravail®) on the Bioavailability of Peptides and Proteins



| Drug                | Molecular Weight<br>(kDa) | Enhancer<br>Concentration (%) | Bioavailability (%) |
|---------------------|---------------------------|-------------------------------|---------------------|
| Calcitonin          | 4                         | 0.1                           | ~15                 |
| Calcitonin          | 4                         | 0.25                          | ~25                 |
| Calcitonin          | 4                         | 0.5                           | ~45                 |
| Parathyroid Hormone | 9.4                       | 0.25                          | ~12                 |
| Parathyroid Hormone | 9.4                       | 0.5                           | ~18                 |
| Erythropoietin      | 30                        | 0.25                          | ~2                  |
| Erythropoietin      | 30                        | 0.5                           | ~5                  |

Data interpreted from

Madden, S., Drug

Development &

Delivery, 2020.[7]

# **Experimental Protocols**

# Ex Vivo Nasal Mucosa Permeability Study using a Franz Diffusion Cell

Objective: To evaluate the permeation of a drug across excised nasal mucosa.

#### Materials:

- Franz diffusion cells
- Excised animal nasal mucosa (e.g., from sheep or porcine models)
- Phosphate-buffered saline (PBS), pH 7.4
- Drug formulation and control solution
- Magnetic stirrer and stir bars



- Water bath or heating block to maintain 37°C
- HPLC or other suitable analytical method for drug quantification

#### Methodology:

- Tissue Preparation: Obtain fresh nasal mucosa from a suitable animal model. Carefully
  excise the mucosal tissue, avoiding any damage. Store the tissue in cold, oxygenated saline
  solution until use.
- Cell Setup: Mount the excised nasal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
- Receptor Chamber: Fill the receptor chamber with pre-warmed PBS (37°C) and add a small magnetic stir bar. Ensure there are no air bubbles trapped beneath the tissue.
- Equilibration: Allow the system to equilibrate for 30 minutes at 37°C.
- Dosing: Remove any excess buffer from the donor chamber and apply a precise volume of the drug formulation or control solution onto the mucosal surface.
- Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a sample from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
- Analysis: Quantify the drug concentration in the collected samples using a validated analytical method like HPLC.
- Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).

# Measurement of Nasal Mucociliary Clearance (Saccharin Test)

Objective: To measure the in vivo nasal mucociliary clearance time.

Materials:



- Saccharin particles (approx. 0.5-1 mm in diameter)
- Nasal endoscope or otoscope
- Stopwatch

#### Methodology:

- Subject Preparation: The subject should be seated comfortably in an upright position with their head tilted slightly back. They should acclimatize to the room conditions for at least 30 minutes prior to the test.
- Particle Placement: Under direct vision using a nasal endoscope, place a single saccharin particle on the mucosal surface of the inferior turbinate, approximately 0.5-1 cm behind the anterior end.[8]
- Timing: Start the stopwatch immediately after placement of the particle.
- Instructions to Subject: Instruct the subject to breathe normally and to avoid sniffing, coughing, or swallowing. They should report immediately when they first perceive a sweet taste in their throat.
- Endpoint: Stop the stopwatch when the subject reports the sweet taste. The elapsed time is the saccharin transit time. A normal time is typically considered to be less than 20-30 minutes.[12]

# Nasal Spray Droplet Size Distribution Analysis by Laser Diffraction

Objective: To characterize the droplet size distribution of a nasal spray.

#### Materials:

- Laser diffraction instrument (e.g., Malvern Spraytec)
- Automated actuation station
- Nasal spray product to be tested







### Methodology:

- Instrument Setup: Set up the laser diffraction system according to the manufacturer's instructions. Key parameters to define include the measurement distance from the nozzle tip to the laser beam (typically 3-7 cm).
- Device Priming: Prime the nasal spray device according to its instructions for use to ensure a consistent dose is delivered.
- Automated Actuation: Mount the nasal spray in the automated actuation station. Program the station with defined actuation parameters such as actuation force, velocity, and acceleration.
   [7]
- Data Acquisition: Position the device so that the spray plume will pass through the laser beam. Initiate the data acquisition on the laser diffraction software and trigger the automated actuation. The instrument will measure the pattern of scattered light as the droplets pass through the beam.
- Analysis: The software will calculate the droplet size distribution based on the light scattering data. Key parameters to report include the volume median diameter (Dv50), and the diameters at 10% and 90% of the cumulative volume (Dv10 and Dv90).[6] The span ((Dv90 Dv10) / Dv50) should also be calculated to describe the width of the distribution.[6] It is recommended to analyze the droplet size distribution over the entire duration of a single spray event to characterize the formation, fully developed, and dissipation phases.[13]

### **Visualizations**





Click to download full resolution via product page

A troubleshooting workflow for low nasal drug absorption.





Click to download full resolution via product page

Key protein components of an epithelial tight junction.





Click to download full resolution via product page

Signaling pathway for chitosan-mediated TJ opening.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan Oligosaccharide Promotes Junction Barrier through Modulation of PI3K/AKT and ERK Signaling Intricate Interplay in T84 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update -PMC [pmc.ncbi.nlm.nih.gov]
- 5. rasayely-journals.com [rasayely-journals.com]
- 6. researchgate.net [researchgate.net]
- 7. NASAL DELIVERY Improving Nasal Drug Delivery With Permeation Enhancing Technology [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Consistency Evaluation of Particle Size Distribution of Nasal Spray [cjph.com.cn]
- 11. Mechanism and consequence of chitosan-mediated reversible epithelial tight junction opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra Nasal Use of Ethylene Diamine Tetra Acetic Acid for Improving Olfactory Dysfunction Post COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal drug delivery: opportunities and toxicologic challenges during drug development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Troubleshooting low drug absorption in nasal delivery studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12776733#troubleshooting-low-drug-absorption-in-nasal-delivery-studies]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com